4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one

Catalog No.
S529459
CAS No.
2079896-25-4
M.F
C17H21BrN4O
M. Wt
377.286
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phen...

CAS Number

2079896-25-4

Product Name

4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one

IUPAC Name

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.286

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

VZAFGXCWAWRULT-UONOGXRCSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GSK4027; GSK-4027; GSK 4027.

Description

The exact mass of the compound 4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one is 376.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, with the PubChem CID 126961735, lacks a commonly used name in the scientific literature. It belongs to the class of pyridazinones, a group of heterocyclic compounds containing a six-membered pyridazine ring with a ketone group attached.

While its specific origin and research significance are not explicitly documented, the presence of a piperidinyl moiety suggests potential applications in medicinal chemistry. Piperidine derivatives are frequently explored for their diverse biological activities, including roles in the central nervous system and other physiological processes [].


Molecular Structure Analysis

The key features of the molecule include:

  • Pyridazinone core: The central six-membered pyridazine ring with a ketone group at position 3. This core structure is known to exhibit various biological activities depending on the substituents.
  • Substituents:
    • Bromo (Br): Located at position 4 of the pyridazine ring, it can influence the molecule's electronic properties and reactivity.
    • Methyl (CH3): Present at position 2 of the pyridazine ring, it can affect the molecule's steric hindrance and lipophilicity.
    • [(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino: This bulky substituent attached at position 5 plays a crucial role in determining the molecule's biological interactions and potential therapeutic effects. The stereochemistry at positions 3 and 5 of the piperidine ring is specified as (3R,5R), indicating a specific spatial arrangement of substituents.

Chemical Reactions Analysis

  • Condensation reactions between hydrazines and β-dicarbonyl compounds.
  • Ring-closure reactions of acylated hydrazides.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

376.0899

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Dates

Modify: 2023-08-15
1: Humphreys PG, Bamborough P, Chung CW, Craggs PD, Gordon LJ, Grandi P, Hayhow

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